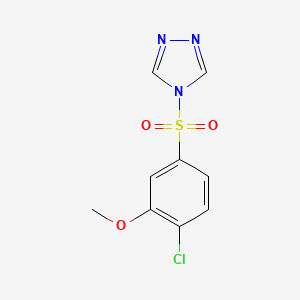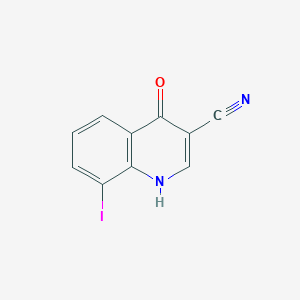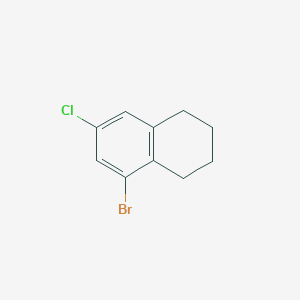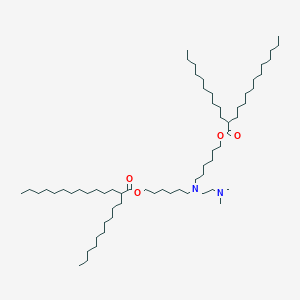
2-chloro-5-(4H-1,2,4-triazol-4-ylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4H-1,2,4-triazol-4-ylsulfonyl)phenyl methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions.
Sulfonylation: The triazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride.
Etherification: Finally, the chlorinated phenyl ring is reacted with methanol in the presence of a base to form the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4H-1,2,4-triazol-4-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted phenyl ethers with various functional groups.
Scientific Research Applications
2-chloro-5-(4H-1,2,4-triazol-4-ylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4H-1,2,4-triazol-4-ylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(4-chlorophenyl)-1,2,4-triazole: Another triazole derivative with similar structural features.
2-chloro-5-(4H-1,2,4-triazol-4-yl)phenyl methyl ether: A closely related compound with a similar core structure but different substituents.
Uniqueness
2-chloro-5-(4H-1,2,4-triazol-4-ylsulfonyl)phenyl methyl ether is unique due to the presence of both the triazolylsulfonyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups can result in enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C9H8ClN3O3S |
|---|---|
Molecular Weight |
273.70 g/mol |
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3O3S/c1-16-9-4-7(2-3-8(9)10)17(14,15)13-5-11-12-6-13/h2-6H,1H3 |
InChI Key |
JJEOMRFNTIGWNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)

![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)

![Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13362943.png)

![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)




